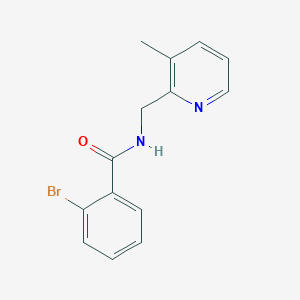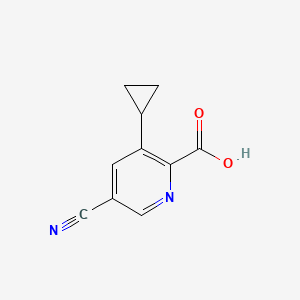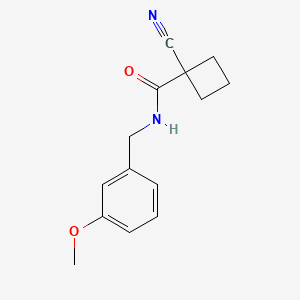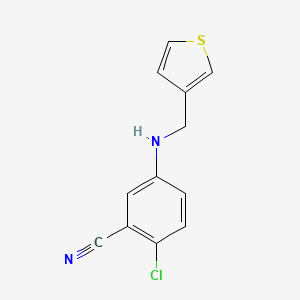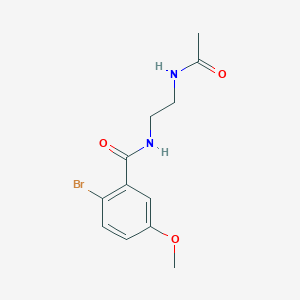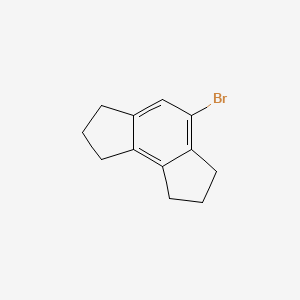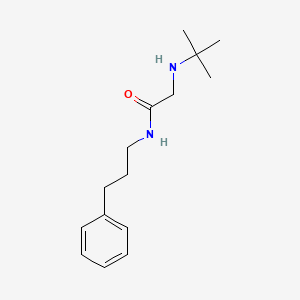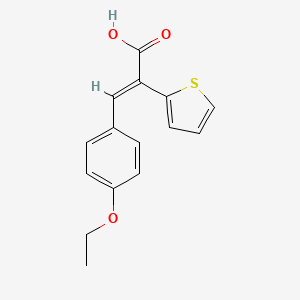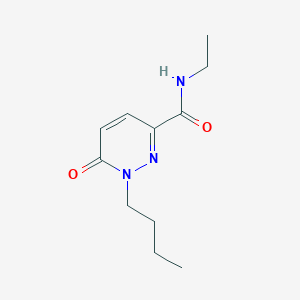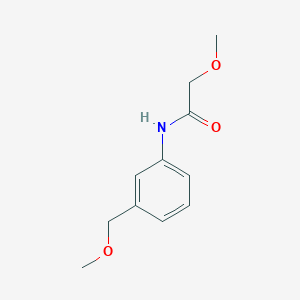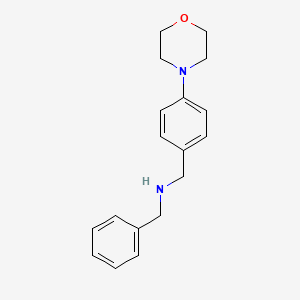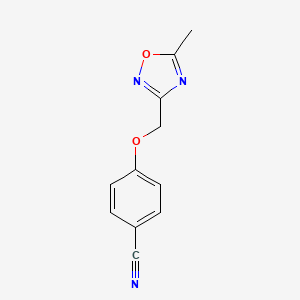
4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
The synthesis of 4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with 4-cyanophenol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In its anticancer activity, the compound may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
4-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile can be compared with other oxadiazole derivatives, such as:
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound has similar structural features but includes a furazan ring, which may impart different chemical and biological properties.
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzonitrile moiety, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C11H9N3O2/c1-8-13-11(14-16-8)7-15-10-4-2-9(6-12)3-5-10/h2-5H,7H2,1H3 |
InChI Key |
LATPOFREOWYORS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



